REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](I)=[C:4]([F:9])[C:5]([NH2:8])=[N:6][CH:7]=1.[CH3:11][N:12](C=O)C.CCOC(C)=O>[Cl-].[Na+].O.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:8][C:5]1[C:4]([F:9])=[C:3]([C:2]([Cl:1])=[CH:7][N:6]=1)[C:11]#[N:12] |f:3.4.5,6.7.8,^1:33,35,54,73|
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Name
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|
Quantity
|
9.7 g
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Type
|
reactant
|
Smiles
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ClC=1C(=C(C(=NC1)N)F)I
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Name
|
|
Quantity
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80 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
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zinc cyanide
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Quantity
|
4.6 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
4.1 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
300 mL
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Type
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reactant
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Smiles
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CCOC(=O)C
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Name
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brine
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Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
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UNSPECIFIED
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Setpoint
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175 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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WASH
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Details
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washed with brine (150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in CH2Cl2
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Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (5-30% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C#N)C(=CN1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |